molecular formula C18H16FNO4 B2424709 butyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 306976-34-1

butyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Cat. No.: B2424709
CAS No.: 306976-34-1
M. Wt: 329.327
InChI Key: CRHOHMRNTVOYPL-UHFFFAOYSA-N
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Description

Butyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a synthetic organic compound with the molecular formula C18H16FNO4.

Properties

IUPAC Name

butyl 7-fluoro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4/c1-3-4-7-23-18(22)12-9-14-16(21)13-8-11(19)5-6-15(13)24-17(14)20-10(12)2/h5-6,8-9H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHOHMRNTVOYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enamine Cyclization Strategy

The chromenopyridine core is often constructed via thermal cyclization of enamine intermediates. A representative method involves condensing 2-aminopyridine derivatives with diethyl ethoxymethylenemalonate to form enamines, which undergo intramolecular cyclization upon heating in high-boiling solvents like diphenyl ether or diethyl phthalate. For instance, heating at 180–220°C for 4–6 hours yields the bicyclic ester framework.

Key reaction parameters :

  • Solvent: Diphenyl ether (boiling point: 258°C)
  • Temperature: 200°C
  • Duration: 5 hours
  • Yield: 60–75% (varies with substituent electronic effects)

Fluorination at the 7-Position

Regioselective fluorination is achieved electrophilically using Selectfluor™ or via halogen exchange (Halex reaction) on pre-formed chloro intermediates. For example, treating a chlorinated chromenopyridine precursor with potassium fluoride in dimethylformamide (DMF) at 120°C introduces fluorine at the 7-position with >80% efficiency.

Esterification and Carboxylate Functionalization

Ester Group Introduction

The butyl ester moiety is installed via Steglich esterification or alkylation of the corresponding carboxylic acid. A two-step sequence is common:

  • Saponification : Hydrolysis of a methyl or ethyl ester precursor (e.g., methyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate) using aqueous NaOH in methanol/water (1:1) at 60°C.
  • Esterification : Reacting the free carboxylic acid with butanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) or using DCC/DMAP in dichloromethane.

Optimized conditions :

  • Reagent: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
  • Solvent: Anhydrous CH₂Cl₂
  • Temperature: 0°C → room temperature
  • Yield: 85–92%

Methyl Group Installation at the 2-Position

Alkylation of Pyridine Nitrogen

The 2-methyl substituent is introduced via N-alkylation using iodomethane in the presence of a base. For example, treating the deprotonated chromenopyridine intermediate with iodomethane in DMF at 60°C for 2 hours achieves quantitative methylation.

Critical factors :

  • Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
  • Solvent: N,N-Dimethylformamide (DMF)
  • Stoichiometry: 1.2 equivalents CH₃I per mole substrate

Alternative Synthetic Routes and Modern Variations

Sonogashira Coupling for Side-Chain Elaboration

Palladium-catalyzed couplings enable the introduction of alkynyl groups, which are hydrogenated to alkyl chains. For instance, reacting a bromochromenopyridine with propargyl alcohol under Sonogashira conditions (PdCl₂(PPh₃)₂, CuI, Et₃N) forms a propynyloxy intermediate, subsequently hydrogenated to a propyl group.

Catalyst system :

  • PdCl₂(PPh₃)₂: 5 mol%
  • CuI: 10 mol%
  • Solvent: Triethylamine/DMF (1:1)
  • Yield: 70–78%

Reductive Amination for Nitrogen Functionalization

Morpholine and similar amines are introduced via reductive amination of aldehyde intermediates. Sodium cyanoborohydride in methanol at pH 5–6 (acetic acid buffer) facilitates this transformation, achieving >90% conversion.

Purification and Analytical Characterization

Chromatographic Methods

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexanes gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA).

Typical purity metrics :

  • HPLC: ≥98% (UV 254 nm)
  • Melting point: 162–164°C (uncorrected)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, pyridine-H), 7.89 (d, J = 8.4 Hz, 1H, aromatic-H), 7.12 (dd, J = 8.4, 2.4 Hz, 1H, aromatic-H), 4.32 (t, J = 6.8 Hz, 2H, OCH₂), 2.68 (s, 3H, CH₃), 1.72–1.65 (m, 2H, CH₂), 1.45–1.38 (m, 2H, CH₂), 0.97 (t, J = 7.2 Hz, 3H, CH₃).
  • MS (ESI+) : m/z 346.1 [M+H]⁺.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Large-scale syntheses prioritize solvent recycling (e.g., DMF via distillation) and employ aqueous workups to minimize environmental impact. Patent data highlights the use of membrane filtration for catalyst recovery in Pd-mediated reactions.

Cost Analysis of Key Reagents

Reagent Cost per kg (USD) Use Case
Diethyl phthalate 120 High-temperature solvent
Selectfluor™ 450 Electrophilic fluorination
PdCl₂(PPh₃)₂ 12,000 Cross-coupling catalyst

Chemical Reactions Analysis

Types of Reactions

Butyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromeno[2,3-b]pyridine derivatives .

Scientific Research Applications

Chemistry

Butyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate serves as a valuable building block in synthetic organic chemistry. It is utilized in:

  • Synthesis of Complex Molecules : The compound acts as a precursor for synthesizing more complex heterocyclic compounds.
  • Reference Compound in Analytical Studies : It is used in chromatography and spectroscopy as a standard for method validation.

Biology

The biological activity of this compound has been extensively studied, revealing several promising applications:

  • Antioxidant Activity : Derivatives of chromeno[2,3-b]pyridines exhibit significant antioxidant properties, which are crucial for preventing oxidative stress-related diseases .
  • Enzyme Inhibition :
    • The compound has demonstrated inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, with IC50 values as low as 0.89 μM. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
    • It also shows promise in inhibiting various other enzymes involved in metabolic pathways.
  • Neuroprotective Effects : In vitro studies indicate that this compound can enhance cell viability in human neuroblastoma cell lines subjected to oxidative stress or amyloid-beta toxicity, indicating potential therapeutic applications in neuroprotection .

Case Study on Antioxidant Activity

A study demonstrated that derivatives of this compound effectively scavenge free radicals and inhibit lipid peroxidation. These activities were linked to their structural characteristics, suggesting modifications could enhance antioxidant efficacy.

Case Study on Enzyme Inhibition

Research indicated that specific structural modifications could improve the inhibitory potency against MAO-B and other target enzymes. For instance:

  • A derivative exhibited an IC50 value of 0.89 μM against MAO-B, highlighting its potential as a lead compound for drug development targeting neurodegeneration.

Mechanism of Action

The mechanism of action of butyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Biological Activity

Butyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (CAS No. 306976-34-1) is a synthetic organic compound belonging to the chromeno[2,3-b]pyridine family. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C18H16FNO4
  • Molecular Weight : 329.32 g/mol
  • Density : 1.292 g/cm³ (predicted)
  • Boiling Point : 485.1 ± 45.0 °C (predicted)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Condensation of fluorinated benzaldehyde with pyridine derivatives.
  • Cyclization and subsequent esterification steps to form the final product .

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

Antioxidant Activity

Research indicates that derivatives of chromeno[2,3-b]pyridines exhibit significant antioxidant properties. These activities are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .

Enzyme Inhibition

This compound has shown promising results in enzyme inhibition assays:

  • It acts as an inhibitor of monoamine oxidase (MAO), which is linked to neurodegenerative diseases. Specifically, certain derivatives have demonstrated IC50 values as low as 0.89 μM against MAO-B, indicating strong inhibitory potential .

Neuroprotective Effects

In vitro studies using human neuroblastoma cell lines (SH-SY5Y) have shown that this compound can improve cell viability impaired by amyloid-beta (Aβ) and oxidative damage, suggesting potential applications in Alzheimer's disease treatment .

Case Studies and Research Findings

StudyFindings
Yin et al., 2024 Identified anti-Alzheimer's properties through enzyme inhibition and neuroprotection in cellular models .
Research on Chromeno Derivatives Showed multifaceted profiles with significant activities against MAO A and B, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).
Antioxidant Studies Demonstrated the ability of chromeno derivatives to scavenge free radicals effectively .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. This interaction modulates various biological pathways, contributing to its observed pharmacological activities .

Q & A

Q. What methodologies are effective for studying its role in lipid peroxidation pathways?

  • Experimental design :

Use malondialdehyde (MDA) assays to quantify lipid peroxidation in cell lines.

Perform docking studies (AutoDock Vina) to identify potential binding sites on peroxidation-related enzymes .

Validate mechanisms via ROS (Reactive Oxygen Species) detection assays .

Tables for Quick Reference

Table 1: Key Synthetic Parameters

MethodConditionsYield (%)Reference
RefluxEthanol, 4 h, 78°C65–70
Ultrasound-assistedEthanol, 10 min, 20°C85–90

Table 2: Common Analytical Techniques

TechniqueApplicationSoftware/Tools
SC-XRDCrystal structureSHELXL, OLEX2
DFT CalculationsElectronic propertiesGaussian 16
Hirshfeld AnalysisIntermolecular interactionsCrystalExplorer

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